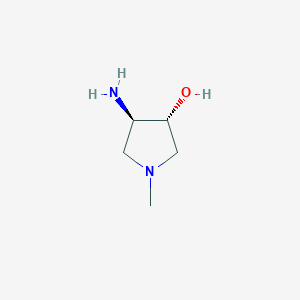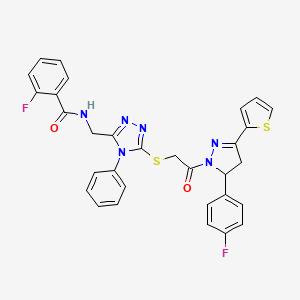
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-amino-1-methylpyrrolidin-3-ol is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Properties
Selective activation of group-II metabotropic glutamate receptors (mGlu2 and mGlu3) by compounds structurally related to (3R,4R)-4-amino-1-methylpyrrolidin-3-ol, such as Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), has been shown to protect neurons against excitotoxic degeneration. This suggests the potential for similar compounds to serve as neuroprotective drugs by attenuating neuronal degeneration induced by N-methyl-D-aspartate (NMDA) (Battaglia et al., 1998).
Catalysts in Asymmetric Synthesis
Compounds related to this compound have been utilized as catalysts in asymmetric Michael additions and other reactions. For instance, homochiral methyl 4-aminopyrrolidine-2-carboxylates are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes, demonstrating the utility of these compounds in facilitating enantioselective synthesis (Ruiz-Olalla et al., 2015).
Modulation of Biological Activities
The interaction between methyllithium and chiral 3-aminopyrrolidine lithium amides has been studied, highlighting how lithium chelation can control the topology of the pyrrolidine ring, impacting the reactivity and selectivity in chemical reactions. This study underscores the importance of this compound derivatives in designing complex molecular structures with specific chiral configurations (Corruble et al., 2002).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,4R)-4-amino-1-methylpyrrolidin-3-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Methylamine", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: L-proline is reacted with methylamine in the presence of hydrogen gas and a catalyst to form (S)-methylpyrrolidine-2-carboxylate.", "Step 2: (S)-methylpyrrolidine-2-carboxylate is reduced with sodium borohydride to form (S)-methylpyrrolidine-2-carboxylic acid.", "Step 3: (S)-methylpyrrolidine-2-carboxylic acid is reacted with hydrochloric acid to form (S)-methylpyrrolidinium chloride.", "Step 4: (S)-methylpyrrolidinium chloride is reacted with sodium hydroxide to form (S)-methylpyrrolidin-2-one.", "Step 5: (S)-methylpyrrolidin-2-one is reacted with hydrogen gas and a catalyst to form (3R,4R)-4-amino-1-methylpyrrolidin-3-ol.", "Step 6: The product is purified using ethanol and water to obtain the final compound." ] } | |
Número CAS |
1375066-18-4 |
Fórmula molecular |
C5H12N2O |
Peso molecular |
116.16 g/mol |
Nombre IUPAC |
(3S,4S)-4-amino-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3,6H2,1H3/t4-,5-/m0/s1 |
Clave InChI |
CIQOTANLSZEILP-WHFBIAKZSA-N |
SMILES isomérico |
CN1C[C@@H]([C@H](C1)O)N |
SMILES |
CN1CC(C(C1)O)N |
SMILES canónico |
CN1CC(C(C1)O)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one](/img/structure/B2685450.png)

![4-(dimethylsulfamoyl)-N-{[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methyl}benzamide](/img/structure/B2685453.png)

![(2E)-3-phenyl-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2685456.png)

![3-[4-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2685462.png)

![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2685464.png)
![2-((4-methylbenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2685465.png)
![2-cyclopentyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2685466.png)



